Cas no 392242-02-3 (N-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl-4-fluorobenzamide)

N-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl-4-fluorobenzamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted with a 4-chlorophenyl group and an amide linkage to a 4-fluorobenzoyl moiety. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for bioactive molecules. The presence of both chlorophenyl and fluorobenzamide groups enhances its electronic and steric properties, making it a candidate for further derivatization in drug discovery. Its well-defined heterocyclic framework may contribute to interactions with biological targets, such as enzymes or receptors. The compound's stability and synthetic accessibility further support its use in research applications, including the development of novel therapeutic agents.
N-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl-4-fluorobenzamide structure
392242-02-3 structure
Product name:N-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl-4-fluorobenzamide
CAS No:392242-02-3
MF:C15H9ClFN3OS
MW:333.767863988876
CID:6085575
PubChem ID:4421563

N-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl-4-fluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl-4-fluorobenzamide
    • Benzamide, N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluoro-
    • AKOS024575528
    • N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide
    • AB00667370-01
    • Oprea1_123087
    • F0326-0376
    • 392242-02-3
    • N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide
    • Inchi: 1S/C15H9ClFN3OS/c16-11-5-1-10(2-6-11)14-19-20-15(22-14)18-13(21)9-3-7-12(17)8-4-9/h1-8H,(H,18,20,21)
    • InChI Key: WZYUTXULNNILGP-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2=CC=C(Cl)C=C2)S1)(=O)C1=CC=C(F)C=C1

Computed Properties

  • Exact Mass: 333.0138889g/mol
  • Monoisotopic Mass: 333.0138889g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 387
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 83.1Ų
  • XLogP3: 3.9

Experimental Properties

  • Density: 1.478±0.06 g/cm3(Predicted)
  • pka: 7.68±0.50(Predicted)

N-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl-4-fluorobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0326-0376-5mg
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide
392242-02-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0326-0376-3mg
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide
392242-02-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0326-0376-4mg
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide
392242-02-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0326-0376-20μmol
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide
392242-02-3 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0326-0376-15mg
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide
392242-02-3 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0326-0376-10mg
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide
392242-02-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0326-0376-5μmol
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide
392242-02-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0326-0376-20mg
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide
392242-02-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0326-0376-2μmol
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide
392242-02-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0326-0376-1mg
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide
392242-02-3 90%+
1mg
$54.0 2023-05-17

Additional information on N-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl-4-fluorobenzamide

N-5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl-4-fluorobenzamide (CAS No. 392242-02-3): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry

N-5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl-4-fluorobenzamide (CAS No. 392242-02-3) is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

The molecular structure of N-5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl-4-fluorobenzamide is characterized by a central 1,3,4-thiadiazole ring substituted with a 4-chlorophenyl group and a 4-fluorobenzamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The chlorophenyl group enhances lipophilicity, while the fluorobenzamide moiety contributes to the compound's overall stability and reactivity.

Recent studies have highlighted the potential of N-5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl-4-fluorobenzamide in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes.

In addition to its antimicrobial properties, N-5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl-4-fluorobenzamide has also been investigated for its antifungal activity. Studies have demonstrated that it effectively inhibits the growth of several pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The antifungal mechanism is thought to involve interference with fungal cell membrane integrity and ergosterol biosynthesis.

The anticancer potential of N-5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl-4-fluorobenzamide has also been explored in preclinical studies. Research conducted at the National Cancer Institute has shown that this compound exhibits selective cytotoxicity against various cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action involves induction of apoptosis through mitochondrial dysfunction and activation of caspase pathways.

Beyond its direct therapeutic applications, N-5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl-4-fluorobenzamide has been used as a lead compound for the development of novel drug candidates. Structure-based drug design approaches have led to the synthesis of several analogs with improved pharmacological profiles. These analogs have shown enhanced potency and reduced toxicity compared to the parent compound.

The physicochemical properties of N-5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl-4-fluorobenzamide are also noteworthy. It is a white crystalline solid with a melting point ranging from 160°C to 165°C. The compound is moderately soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but has limited solubility in water. These properties make it suitable for formulation into various dosage forms for both topical and systemic administration.

In terms of safety and toxicity profiles, preclinical studies have indicated that N-5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl-4-fluorobenzamide exhibits low toxicity at therapeutic concentrations. However, as with any new chemical entity (NCE), comprehensive safety assessments are essential before advancing to clinical trials. Ongoing research aims to further elucidate the safety profile and optimize dosing regimens for this promising compound.

The synthesis of N-5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl-4-fluorobenzamide involves a multi-step process that typically starts with the formation of the thiadiazole ring followed by functional group modifications. Key intermediates include 5-aminothiophene derivatives and fluorinated benzoyl chlorides. The final step involves coupling these intermediates under appropriate reaction conditions to yield the target molecule.

In conclusion, N-5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl-4-fluorobenzamide (CAS No. 392242-02-3) represents a promising lead compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further development in medicinal chemistry research. Continued investigation into its mechanisms of action and optimization through structure-based drug design will likely uncover new opportunities for its use in treating various diseases.

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